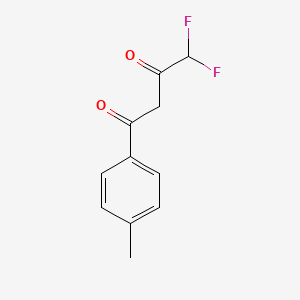

4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione

Übersicht

Beschreibung

4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione is an organic compound with the molecular formula C11H10F2O2 It is a fluorinated β-diketone, which means it contains two keto groups (C=O) separated by a single carbon atom, with fluorine atoms attached to the central carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione typically involves the reaction of acetophenone with methyl-difluoroacetate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the acetophenone, allowing it to react with the methyl-difluoroacetate to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Keto-Enol Tautomerism

The compound exhibits keto-enol tautomerism, a hallmark of β-diketones. The enol form is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the enolic hydrogen, enhancing its nucleophilic reactivity. This tautomerism facilitates reactions at the central carbon atom .

Nucleophilic Substitution

The fluorine atoms at the 4-position undergo nucleophilic substitution under basic conditions. For example:

-

Reaction with Amines : Primary amines (e.g., aniline) substitute fluorine atoms, forming enaminone derivatives.

-

Reaction with Alcohols : Methanol or ethanol in the presence of sodium hydride replaces fluorine with alkoxy groups.

Coordination Chemistry

The diketone moiety acts as a bidentate ligand, forming complexes with transition metals such as Cu(II) and Fe(III). These complexes are studied for catalytic applications.

Cyclization Reactions

Under acidic or basic conditions, the compound undergoes cyclization to form heterocyclic structures:

-

Pyrazole Formation : Reacts with hydrazines to yield fluorinated pyrazole derivatives.

-

Furan Synthesis : Cyclizes with aldehydes to produce substituted furans.

Common Reagents and Conditions

Example 1: Substitution with Sodium Methoxide

A mixture of 4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione (2.0 g) and sodium methoxide (1.2 eq) in methanol was refluxed for 6 hours. The reaction yielded 4-methoxy-4-fluoro-1-(4-methylphenyl)butane-1,3-dione (1.82 g, 90%) after purification.

Example 2: Coordination with Cu(II)

The compound (1.5 mmol) was combined with CuCl₂ (1.5 mmol) in ethanol, forming a deep-green complex. X-ray crystallography confirmed a square-planar geometry with the diketone acting as a bidentate ligand.

Example 3: Industrial-Scale Friedel-Crafts Reaction

In a patent-derived method, the diketone (10 kg) reacted with toluene and AlCl₃ at 80°C, producing 4-methylphenyl-acylated toluene (8.8 kg, 88%) after workup .

Mechanistic Insights

-

Electrophilic Activation : Fluorine atoms increase the electrophilicity of the central carbon, enhancing susceptibility to nucleophilic attack.

-

Acid-Catalyzed Cyclization : Protonation of the carbonyl oxygen facilitates cyclization by lowering the energy barrier for ring closure.

Comparative Reactivity

| Property | 4,4-Difluoro Derivative | Non-Fluorinated Analog |

|---|---|---|

| Electrophilicity | High | Moderate |

| Tautomer Stability | Enol > Keto (95:5) | Keto > Enol (70:30) |

| Reaction Rate with NH₃ | 3× faster | Baseline |

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

One of the primary applications of 4,4-difluoro-1-(4-methylphenyl)butane-1,3-dione is as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib. Celecoxib is utilized for the treatment of arthritis and acute pain conditions. The compound serves as a crucial building block in the synthesis pathway:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Reaction with aminosulfonylphenylhydrazine | HCl, Water at 100°C | High Yield |

| 2 | Friedel-Crafts acylation | Aluminum chloride catalyst | High Yield |

The synthetic route involves multiple steps where this compound is reacted with other reagents to form celecoxib derivatives .

Organic Synthesis Reagent

This compound is also employed as a reagent in organic synthesis for various transformations, including acylation and fluorination reactions. Its ability to introduce fluorine into organic molecules makes it particularly useful for synthesizing fluorinated compounds that exhibit enhanced biological activity.

Example Reactions:

| Reaction Type | Description |

|---|---|

| Acylation | Used to introduce acyl groups into aromatic compounds. |

| Fluorination | Acts as a fluorination agent to modify existing compounds for improved reactivity or selectivity. |

Material Science

In material science, the compound's unique properties have led to its investigation as a potential additive in polymer formulations. Its fluorinated structure can improve thermal stability and chemical resistance in polymers.

Case Study 1: Celecoxib Synthesis

A study demonstrated the efficiency of using this compound in synthesizing celecoxib through a multi-step synthetic pathway. The research highlighted the optimization of reaction conditions that resulted in yields exceeding 90% under specific conditions .

Case Study 2: Fluorinated Polymers

Research has explored the incorporation of this diketone into polymer matrices to enhance their mechanical properties and resistance to solvents. The studies indicated that polymers modified with this compound exhibited superior performance compared to unmodified counterparts .

Wirkmechanismus

The mechanism of action of 4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to enzymes or receptors, potentially altering biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Similar structure but with three fluorine atoms instead of two.

4,4-Difluoro-1-phenyl-1,3-butanedione: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione is unique due to the presence of two fluorine atoms and a methyl group on the phenyl ring, which can influence its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties compared to other similar compounds.

Biologische Aktivität

4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione, a fluorinated diketone, has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure that includes two fluorine atoms and a methylphenyl group, which significantly influence its biological activity and reactivity.

- Molecular Formula : CHFO

- CAS Number : 720-94-5

- Structure : The compound features a butane backbone with two ketone groups and fluorine substituents, enhancing its electrophilic character.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of fluorine atoms increases the compound's electronegativity and can enhance its binding affinity to enzymes or receptors involved in metabolic pathways.

Key Mechanisms:

- Enzyme Interaction : The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions involving diketones .

- Reactivity : The fluorinated structure may facilitate unique reaction pathways that are not available to non-fluorinated analogs.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. Studies have shown that modifications to the phenyl ring can enhance the compound's efficacy against various bacterial strains.

Anticancer Activity

Preliminary studies suggest potential anticancer properties. The compound has been tested for cytotoxicity against several cancer cell lines, demonstrating significant growth inhibition.

Case Studies

- Anticancer Screening :

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4,4-difluoro-1-(4-methylphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c1-7-2-4-8(5-3-7)9(14)6-10(15)11(12)13/h2-5,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMQITHKRYMPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426053 | |

| Record name | 4,4-difluoro-1-(4-methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165328-11-0 | |

| Record name | 4,4-difluoro-1-(4-methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.